3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
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Overview
Description
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes multiple aromatic rings and functional groups, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Aldol Condensation: Starting with 3-methoxybenzaldehyde and 4-methylacetophenone, an aldol condensation reaction can be performed in the presence of a base such as sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate can then undergo hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: May influence biochemical pathways related to its functional groups and structure.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,3-bis(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one: Similar structure with different substitution pattern.
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-phenylpropan-1-one: Lacks the methyl group on the aromatic ring.
Uniqueness
Functional Groups: The presence of multiple methoxy groups and a hydroxyl group can influence its reactivity and interactions.
Aromatic Rings: Multiple aromatic rings can provide unique electronic properties.
Properties
CAS No. |
185610-19-9 |
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Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O4/c1-17-10-12-18(13-11-17)23(25)16-24(26,19-6-4-8-21(14-19)27-2)20-7-5-9-22(15-20)28-3/h4-15,26H,16H2,1-3H3 |
InChI Key |
BAGVZJOVPDYRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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